Di(2-hexyloxyethyl) adipate
Overview
Description
Di(2-hexyloxyethyl) adipate (DHEA) is a synthetic ester that belongs to the family of adipate esters. DHEA is widely used in scientific research as a plasticizer, solvent, and carrier in various applications.
Mechanism Of Action
Di(2-hexyloxyethyl) adipate acts as a plasticizer by reducing the glass transition temperature of the polymer matrix and increasing its flexibility. Di(2-hexyloxyethyl) adipate also improves the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact resistance. Di(2-hexyloxyethyl) adipate acts as a solvent by dissolving the polymer matrix and facilitating the mixing of other ingredients. Di(2-hexyloxyethyl) adipate acts as a carrier by encapsulating the active ingredient and releasing it over time.
Biochemical And Physiological Effects
Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals. Di(2-hexyloxyethyl) adipate is not toxic, mutagenic, or carcinogenic. Di(2-hexyloxyethyl) adipate is not absorbed through the skin and does not accumulate in the body. Di(2-hexyloxyethyl) adipate is biodegradable and does not persist in the environment.
Advantages And Limitations For Lab Experiments
Di(2-hexyloxyethyl) adipate has several advantages for lab experiments, including its high solubility, low toxicity, and compatibility with various polymers and active ingredients. Di(2-hexyloxyethyl) adipate is also easy to handle, store, and transport. However, Di(2-hexyloxyethyl) adipate has some limitations, such as its low boiling point, which makes it difficult to handle at high temperatures. Di(2-hexyloxyethyl) adipate also has a limited compatibility with some solvents and polymers, which may affect the properties of the final product.
Future Directions
There are several future directions for the use of Di(2-hexyloxyethyl) adipate in scientific research. One direction is the development of new polymeric materials with improved properties, such as biodegradability, biocompatibility, and antimicrobial activity. Another direction is the use of Di(2-hexyloxyethyl) adipate as a carrier for active ingredients in drug delivery systems, such as nanoparticles, liposomes, and micelles. Di(2-hexyloxyethyl) adipate can also be used as a plasticizer and solvent in the production of bio-based materials, such as bioplastics and biocomposites. Finally, Di(2-hexyloxyethyl) adipate can be used as a surfactant and emulsifier in various applications, such as food, cosmetics, and personal care products.
Conclusion:
Di(2-hexyloxyethyl) adipate is a versatile adipate ester that has numerous scientific research applications. Di(2-hexyloxyethyl) adipate is synthesized by the reaction of hexanol and adipic acid and is used as a plasticizer, solvent, and carrier in various applications. Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals and is biodegradable and environmentally friendly. Di(2-hexyloxyethyl) adipate has several advantages and limitations for lab experiments and has several future directions for the use in scientific research.
Scientific Research Applications
Di(2-hexyloxyethyl) adipate has a wide range of scientific research applications, including the synthesis of polymeric materials, such as polyurethanes, polyesters, and polycarbonates. Di(2-hexyloxyethyl) adipate is also used as a solvent and plasticizer in the production of adhesives, coatings, and inks. Di(2-hexyloxyethyl) adipate is a carrier for various active ingredients, such as drugs, fragrances, and flavors.
properties
CAS RN |
110-32-7 |
---|---|
Product Name |
Di(2-hexyloxyethyl) adipate |
Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Canonical SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Other CAS RN |
110-32-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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